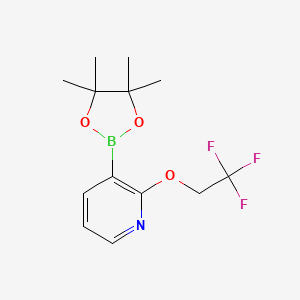

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(2,2,2-trifluoroethoxy)pyridine

Vue d'ensemble

Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(2,2,2-trifluoroethoxy)pyridine is a complex organic compound that features both boron and fluorine atoms. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds, due to the unique reactivity of the boron atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of a pyridine derivative with a boronic ester. The reaction conditions often require a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the boron center, to form boronic acids.

Reduction: Reduction reactions can convert the boronic ester to a borane.

Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Boronic acids.

Reduction: Boranes.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology and Medicine

Industry

In the industrial sector, such compounds can be used in the manufacture of pharmaceuticals, agrochemicals, and advanced materials due to their unique reactivity and stability.

Mécanisme D'action

The mechanism of action for this compound in chemical reactions typically involves the activation of the boronic ester group, which facilitates the formation of new bonds. The trifluoroethoxy group can influence the electronic properties of the pyridine ring, affecting its reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

- 2-(2,2,2-Trifluoroethoxy)pyridine

Uniqueness

The presence of both a boronic ester and a trifluoroethoxy group in the same molecule makes 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(2,2,2-trifluoroethoxy)pyridine unique

Activité Biologique

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(2,2,2-trifluoroethoxy)pyridine is a compound of interest due to its potential biological activities. It belongs to the class of boron-containing compounds and has been studied for its applications in medicinal chemistry and drug development. This article reviews the biological activity of this compound based on various studies and findings.

- Molecular Formula : C15H23BN2O3

- Molar Mass : 290.17 g/mol

- CAS Number : 485799-04-0

The biological activity of this compound is primarily attributed to its boron atom which can form stable complexes with various biological molecules. Boron-containing compounds often exhibit unique interactions with enzymes and receptors, influencing their activity.

Inhibition Studies

Research indicates that derivatives of this compound can exhibit significant inhibition against specific biological targets. For instance:

- Tryptophan Hydroxylase (TPH1) : A study evaluated the inhibition of TPH1 by various derivatives including those similar to this compound. The compound showed an inhibition percentage exceeding 60% at concentrations of 100 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have demonstrated that modifications in the compound's structure can significantly alter its biological activity. The introduction of different substituents on the pyridine ring or the dioxaborolane moiety can enhance or reduce inhibitory effects on target enzymes .

Case Studies

- Anti-Adipogenic Effects : In vitro studies indicated that compounds similar to this compound can inhibit adipocyte differentiation in 3T3-L1 cells. This was evidenced by decreased expression of lipogenic genes such as Fasn and Srebp1c .

- In Vivo Efficacy : Further investigations involved administering these compounds to high-fat diet-induced obesity mouse models. The results suggested significant anti-obesity effects through modulation of metabolic pathways .

Data Summary Table

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C15H23BN2O3 |

| Molar Mass | 290.17 g/mol |

| CAS Number | 485799-04-0 |

| TPH1 Inhibition at 100 µM | >60% |

| Anti-Adipogenic Gene Targets | Fasn, Srebp1c |

Propriétés

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-6-5-7-18-10(9)19-8-13(15,16)17/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYVVFGMCOWXSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10639885 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-46-7 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.